3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Chromen-4-one Core: This step involves the cyclization of appropriate intermediates to form the chromen-4-one core structure.
Ethylpiperazine Substitution:
Final Coupling: The final step involves coupling the ethylpiperazine-substituted intermediate with the chromen-4-one core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
3-(4-chlorophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine and a methyl group instead of ethyl.
3-(4-fluorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a fluorine atom instead of bromine.
3-(4-nitrophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in the fields of pharmacology and drug design.
Chemical Structure and Properties
The compound features a coumarin backbone substituted with a bromophenyl group and an ethoxy-piperazine moiety. The presence of the bromine atom is expected to enhance lipophilicity and may influence the compound's interaction with biological targets. Key properties include:
- Molecular Formula : C19H24BrN2O3
- Molecular Weight : 404.31 g/mol
- CAS Number : 904006-74-2
1. Inhibition of Enzymes
Research indicates that coumarin derivatives, including this compound, can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Tacrine Derivative | 3.48 | TBD |
Studies have shown that modifications in the structure can lead to varying degrees of inhibition against these enzymes, suggesting that further optimization could enhance efficacy .
2. Antioxidant Activity
The antioxidant potential of coumarin derivatives is notable, as they can scavenge free radicals and reduce oxidative stress. This activity is crucial for neuroprotective effects, particularly in neurodegenerative diseases.
Compound | Total Antioxidant Capacity (Trolox Equivalent) |
---|---|
This compound | TBD |
Preliminary data suggest that this compound may exhibit significant antioxidant properties, contributing to its overall biological activity .
3. Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer), have been conducted to evaluate the potential anticancer effects of this compound.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | TBD |
Hek293 | TBD |
These studies are essential for determining the therapeutic index and safety profile of the compound .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound towards various biological targets. The results indicate favorable interactions with key residues in AChE and BuChE, suggesting that structural modifications could enhance binding affinity and selectivity.
Case Studies and Research Findings
- Coumarin-Donepezil Hybrid Derivatives : A study explored the synthesis of hybrid compounds combining coumarin with donepezil, demonstrating improved AChE inhibition compared to standard treatments .
- Multi-targeted Approaches : Research has shown that multi-targeted ligands can be developed from coumarin derivatives to address complex diseases like Alzheimer's by simultaneously inhibiting multiple pathways involved in neurodegeneration .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIMUSNBRBSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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